(2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
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Overview
Description
(2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is an organic compound that features both hydroxyl and thiophene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives and appropriate acrylamide precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification processes.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials, such as conductive polymers or organic semiconductors, due to the presence of thiophene rings.
Mechanism of Action
The mechanism by which (2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and thiophene groups play crucial roles in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share similar structural features.
Acrylamide Derivatives: Compounds such as N,N-dimethylacrylamide and N-isopropylacrylamide are related in terms of their acrylamide functionality.
Uniqueness
(2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is unique due to the combination of hydroxyl and thiophene groups within the same molecule. This dual functionality provides distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-14(17,12-5-3-9-19-12)10-15-13(16)7-6-11-4-2-8-18-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLCZQKLOUHLQQ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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